molecular formula C11H17ClN2OS B7048940 2-[(5-Chlorothiophen-2-yl)methylamino]-2,3-dimethylbutanamide

2-[(5-Chlorothiophen-2-yl)methylamino]-2,3-dimethylbutanamide

Cat. No.: B7048940
M. Wt: 260.78 g/mol
InChI Key: MEBKYHIFWDCLCL-UHFFFAOYSA-N
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Description

2-[(5-Chlorothiophen-2-yl)methylamino]-2,3-dimethylbutanamide is a chemical compound with a complex structure that includes a chlorinated thiophene ring and a butanamide backbone

Preparation Methods

The synthesis of 2-[(5-Chlorothiophen-2-yl)methylamino]-2,3-dimethylbutanamide typically involves multiple steps. One common route starts with the chlorination of thiophene to produce 5-chlorothiophene. This intermediate is then reacted with methylamine to form 5-chlorothiophen-2-yl)methylamine . The final step involves the coupling of this intermediate with 2,3-dimethylbutanoyl chloride under appropriate conditions to yield the target compound .

Chemical Reactions Analysis

2-[(5-Chlorothiophen-2-yl)methylamino]-2,3-dimethylbutanamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Chlorothiophen-2-yl)methylamino]-2,3-dimethylbutanamide involves its interaction with specific molecular targets. The chlorinated thiophene ring and the amide group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(5-Chlorothiophen-2-yl)methylamino]-2,3-dimethylbutanamide stands out due to its unique combination of a chlorinated thiophene ring and a butanamide backbone. Similar compounds include:

This uniqueness makes this compound a valuable compound for further research and development.

Properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)methylamino]-2,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2OS/c1-7(2)11(3,10(13)15)14-6-8-4-5-9(12)16-8/h4-5,7,14H,6H2,1-3H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBKYHIFWDCLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)N)NCC1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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